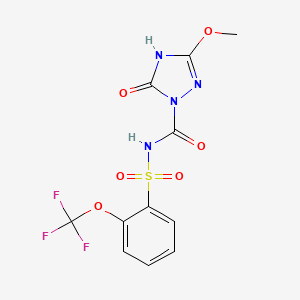
Flucarbazone-N-desmethyl 100 microg/mL in Acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flucarbazone-N-desmethyl 100 micrograms per milliliter in acetonitrile is a reference standard used primarily in the analysis of herbicides and their metabolites. This compound is a derivative of flucarbazone, a selective herbicide used to control grass weeds and some broad-leaved weeds in cereal crops .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of flucarbazone-N-desmethyl involves several steps, starting from the parent compound flucarbazone. The process typically includes the demethylation of flucarbazone to produce the N-desmethyl derivative. This reaction is often carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of flucarbazone-N-desmethyl involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The compound is then dissolved in acetonitrile to create a standard solution with a concentration of 100 micrograms per milliliter .
化学反应分析
Types of Reactions
Flucarbazone-N-desmethyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of flucarbazone-N-desmethyl include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of flucarbazone-N-desmethyl depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
科学研究应用
Flucarbazone-N-desmethyl is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis of herbicides and their metabolites.
Biology: It is used to study the effects of herbicides on plant physiology and biochemistry.
Medicine: It is used in toxicological studies to assess the safety and efficacy of herbicides.
Industry: It is used in the development and quality control of herbicide formulations
作用机制
The mechanism of action of flucarbazone-N-desmethyl involves the inhibition of acetolactate synthase (ALS), an enzyme essential for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, flucarbazone-N-desmethyl disrupts protein synthesis, leading to the death of susceptible plants. This mechanism is similar to that of other ALS-inhibiting herbicides .
相似化合物的比较
Similar Compounds
Similar compounds to flucarbazone-N-desmethyl include other ALS-inhibiting herbicides such as:
- Imazapyr
- Imazethapyr
- Sulfometuron-methyl
- Chlorimuron-ethyl
Uniqueness
Flucarbazone-N-desmethyl is unique in its specific structure and its use as a reference standard in analytical chemistry. Its high solubility in acetonitrile and its stability make it particularly useful for precise and accurate measurements in various analytical applications .
属性
IUPAC Name |
3-methoxy-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-4H-1,2,4-triazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O6S/c1-23-8-15-9(19)18(16-8)10(20)17-25(21,22)7-5-3-2-4-6(7)24-11(12,13)14/h2-5H,1H3,(H,17,20)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLXAFLIKQVXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)N1)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
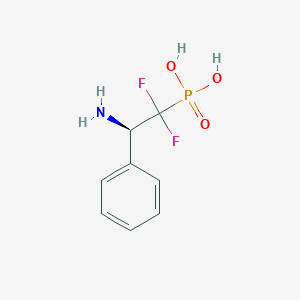
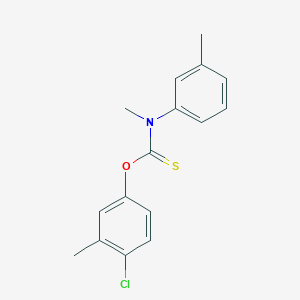
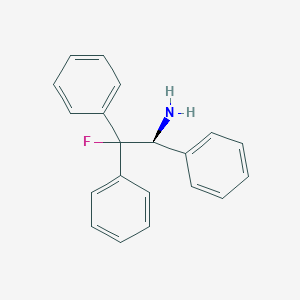
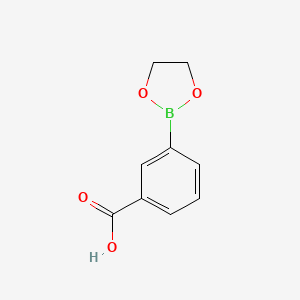
![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)
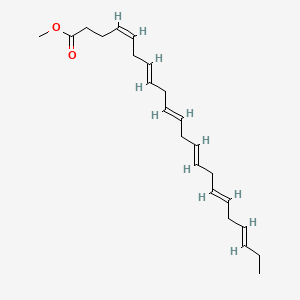
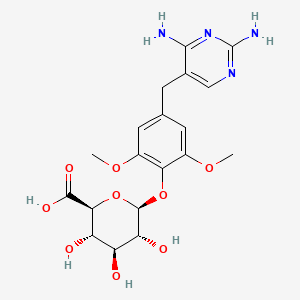
![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)
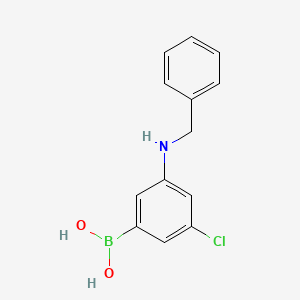
![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)
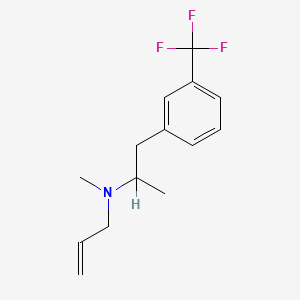
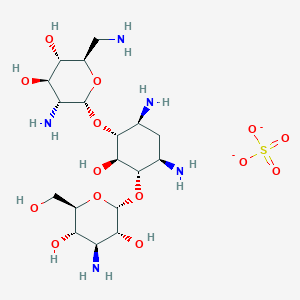
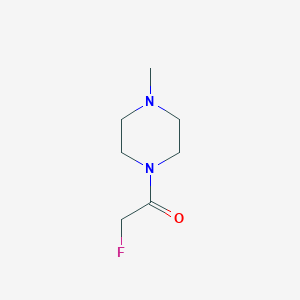
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
